molecular formula C10H19Cl B13166391 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane

1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane

Cat. No.: B13166391
M. Wt: 174.71 g/mol
InChI Key: VTXADFULJAFUKK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane (CAS 1481221-05-9) is a chemical reagent with the molecular formula C11H21Cl and a molecular weight of 188.74 g/mol. Its structure features a cyclopropane ring, a core motif known for its unique properties due to ring strain, which is widely exploited in medicinal and pesticide chemistry to enhance efficacy, improve metabolic stability, and increase affinity for target receptors . The reactive chloromethyl group makes this compound a valuable synthetic intermediate for further chemical transformations, including nucleophilic substitutions and cyclopropanation reactions . While the specific biological activity of this exact compound may be an area of ongoing research, molecules containing cyclopropane fragments have demonstrated significant insecticidal, fungicidal, and plant growth regulation activities in agricultural chemistry . Furthermore, structurally similar cyclopropane derivatives are investigated in pharmaceutical research as orexin receptor antagonists for the potential treatment of sleep disorders, highlighting the therapeutic relevance of this chemical class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Proper storage and handling conditions should be observed.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane

InChI

InChI=1S/C10H19Cl/c1-9(2,3)4-5-10(8-11)6-7-10/h4-8H2,1-3H3

InChI Key

VTXADFULJAFUKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1(CC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H17Cl
  • Molecular Weight : 188.7 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Cyclopropane derivatives and chloromethylation agents.
  • Reaction Conditions : The reaction is conducted under controlled temperature and pressure to ensure optimal yield and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets. It may act as an inhibitor or modulator of enzyme activities, influencing metabolic pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various pharmacological applications:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits significant antimicrobial properties against several bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit tumor growth in specific cancer cell lines, although further studies are required to elucidate the exact mechanisms involved.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study 2: Anticancer Activity

Another study investigated its effects on cancer cell lines. The findings are presented in Table 2.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Research Findings

Research has shown that the compound's structure allows for diverse chemical reactivity. Its chloromethyl group is particularly reactive, enabling further derivatization which can enhance biological activity.

Comparative Analysis

When compared with similar cyclopropane derivatives, such as those lacking the chloromethyl group or with different alkyl substituents, this compound shows superior potency in both antimicrobial and anticancer assays.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Cyclopropane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications References
This compound C₁₀H₁₉Cl 174.72 Chloromethyl, 3,3-dimethylbutyl Potential synthetic intermediate [3, 10]
1-(Chloromethyl)-1-(3-methoxypropyl)cyclopropane C₈H₁₅ClO 162.66 Chloromethyl, 3-methoxypropyl Likely higher polarity due to ether group
1,1-Dichloro-2,2-dimethyl-3-isobutylcyclopropane C₉H₁₆Cl₂ 195.13 Dichloro, dimethyl, isobutyl Higher halogen content; agrochemical uses
1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane C₁₁H₁₇ClO 200.70 Chloroethynyl, methoxy, tetramethyl Rigid structure for material science
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate C₁₉H₁₅NO₅ 337.33 Aromatic, ester Pharmaceutical intermediate

Key Observations :

Steric and Electronic Effects :

  • The 3,3-dimethylbutyl group in the target compound introduces significant steric bulk compared to smaller substituents like methoxypropyl or linear alkyl chains. This may hinder nucleophilic attack at the chloromethyl site but enhance stability via hyperconjugation.
  • Oxygen-containing substituents (e.g., methoxypropyl in or ester groups in ) increase polarity, affecting solubility and boiling points.

Halogen Influence: Dichloro derivatives (e.g., ) exhibit higher reactivity in cross-coupling reactions compared to monochloro compounds. Chloroethynyl groups (as in ) introduce sp-hybridized carbon, enabling click chemistry or polymerization applications.

Applications :

  • Aromatic and heteroatom-containing cyclopropanes (e.g., ) are prevalent in drug discovery, such as antibody-drug conjugates .
  • Halogenated derivatives (e.g., ) are used in agrochemicals due to their stability and bioactivity.

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